5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid

Catalog No.
S13686524
CAS No.
M.F
C8H9BrO2S
M. Wt
249.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid

Product Name

5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid

IUPAC Name

5-bromo-3-propan-2-ylthiophene-2-carboxylic acid

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

InChI

InChI=1S/C8H9BrO2S/c1-4(2)5-3-6(9)12-7(5)8(10)11/h3-4H,1-2H3,(H,10,11)

InChI Key

PMEGGOJREJEKLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(SC(=C1)Br)C(=O)O

5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid is a highly functionalized thiophene building block characterized by a C2-carboxylic acid, a sterically demanding C3-isopropyl group, and a reactive C5-bromine atom [1]. In industrial procurement, it is primarily sourced as a bifunctional precursor for advanced materials and active pharmaceutical ingredients (APIs). The C5-halide enables immediate downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille), while the C2-carboxyl group allows for amidation, esterification, or controlled decarboxylation. The presence of the C3-isopropyl group fundamentally alters the compound's lipophilicity, steric profile, and solvent compatibility compared to simpler thiophene analogs, making it a critical selection for syntheses requiring specific conformational control or enhanced organic processability [2].

Research Fit

Heteroaromatic building block for regioselective C–C cross-coupling at C5
3‑isopropyl substituent tunes steric bulk and lipophilicity versus methyl/ethyl analogs
Carboxylic acid at C2 enables amide/ester derivatization for library synthesis

Substituting this specific compound with simpler analogs, such as 5-bromothiophene-2-carboxylic acid or 5-bromo-3-methylthiophene-2-carboxylic acid, frequently leads to process failures or suboptimal downstream performance [1]. The lack of the C3-isopropyl group in generic substitutes removes the steric shielding necessary to induce non-planar conformations in biaryl cross-coupling products, often resulting in off-target binding or poor material solubility. Furthermore, attempting to procure the unbrominated precursor (3-isopropylthiophene-2-carboxylic acid) and performing in-house bromination typically yields an intractable mixture of 4-bromo and 5-bromo regioisomers [2]. This necessitates costly, yield-destroying chromatographic separations, rendering the pre-brominated, sterically tuned 5-bromo-3-(propan-2-yl)thiophene-2-carboxylic acid the most viable choice for reproducible, scalable manufacturing.

Substitution Risk

Steric Mismatch
Replacing 3‑isopropyl with 3‑methyl or 3‑ethyl may alter catalytic pocket fit and regioselective cross‑coupling outcomes.
Acidity Offset
Non‑brominated or 3‑methyl analogs exhibit different pKa values, which can shift carboxylate speciation and salt‑formation efficiency.
Lipophilicity Drift
The 0.7–0.8 logP difference compared to the 3‑methyl analog may change membrane permeability and chromatographic retention.

Elimination of Regioisomeric Purification Bottlenecks

Procuring the pre-functionalized 5-bromo derivative bypasses the problematic electrophilic bromination of 3-isopropylthiophene-2-carboxylic acid. Standard bromination of the unhalogenated precursor typically yields a ~75:25 to 80:20 mixture of 5-bromo and 4-bromo isomers due to the activating effect of the alkyl group competing with the directing effect of the carboxylate [1]. Purifying this mixture to >99% regiopurity requires multiple recrystallizations or preparative chromatography, dropping the isolated yield to <45%. By sourcing 5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid directly, buyers guarantee >98% regiopurity at the C5 position, eliminating a major process bottleneck and reducing overall precursor waste by over 50% [2].

Evidence DimensionIsolated yield of >98% pure C5-bromo intermediate
Target Compound Data100% (Direct procurement of target compound)
Comparator Or Baseline3-(Propan-2-yl)thiophene-2-carboxylic acid (In-house bromination: <45% yield)
Quantified Difference>55% improvement in effective material yield
ConditionsStandard electrophilic bromination (NBS, 25 °C) followed by purification

Bypassing in-house bromination eliminates costly chromatographic steps and guarantees reproducible regiopurity for downstream cross-coupling.

Boiling Point
Reported
~15 °C higher vs. 3‑methyl analog
Impacts distillation and solvent‑removal protocols
Predicted values; verify experimentally

Conformational Tuning via C3-Steric Bulk

The C3-isopropyl group provides a significantly larger steric A-value compared to a methyl group, which is critical when synthesizing sterically hindered biaryl systems via C5-Suzuki coupling [1]. When coupled with ortho-substituted aryl boronic acids, the isopropyl group forces a larger dihedral angle between the thiophene and the newly attached aryl ring to minimize steric clash. Computational and crystallographic models indicate that replacing a C3-methyl with a C3-isopropyl group increases the ground-state dihedral angle from approximately 45° to >65° [2]. This induced non-planarity is essential in medicinal chemistry to break molecular flatness, thereby improving target selectivity and reducing off-target intercalation.

Evidence DimensionInter-ring dihedral angle in ortho-coupled biaryl products
Target Compound Data>65° (Isopropyl substitution)
Comparator Or Baseline5-Bromo-3-methylthiophene-2-carboxylic acid (~45° dihedral angle)
Quantified Difference~20° increase in torsional twist
ConditionsDFT modeling/crystallography of ortho-substituted C5-aryl products

The enforced non-planarity improves the physicochemical properties and target specificity of downstream pharmaceutical candidates.

Acidity (pKa)
Data to verify
pKa 3.46, 0.2 units lower vs. non‑brominated
May influence salt formation and aqueous solubility
Predicted values; confirm experimentally

Enhanced Processability in Non-Polar Solvents

Unsubstituted thiophene-2-carboxylic acids often exhibit poor solubility in less polar organic solvents due to strong intermolecular hydrogen bonding and crystal lattice packing. The introduction of the branched C3-isopropyl group significantly disrupts this packing, lowering the melting point and dramatically increasing solubility [1]. Compared to 5-bromothiophene-2-carboxylic acid, the 3-isopropyl derivative exhibits a 3- to 5-fold increase in solubility in solvents like toluene, dichloromethane, and 2-methyltetrahydrofuran (2-MeTHF) at 20 °C [2]. This enhanced solubility allows for higher concentration reactions during downstream amidation or esterification, improving reactor throughput and reducing the volume of solvent required by up to 70%.

Evidence DimensionSolubility in 2-MeTHF at 20 °C
Target Compound Data>150 mg/mL
Comparator Or Baseline5-Bromothiophene-2-carboxylic acid (<40 mg/mL)
Quantified Difference>3.7x increase in solubility
ConditionsStandard solubility assay in 2-MeTHF at ambient temperature

Higher solubility in green process solvents like 2-MeTHF directly translates to improved reactor efficiency and lower solvent waste during scale-up.

Lipophilicity
Reported
XLogP3 3.6, 0.7–0.8 units higher vs. 3‑methyl
Higher logP may alter membrane permeability
Computed/experimental values from databases

Synthesis of Non-Planar Thiophene-Based APIs

Driven by the steric bulk of the C3-isopropyl group, this compound is highly suited for synthesizing non-planar, complex biaryl APIs [1]. It serves as a critical building block where breaking molecular flatness is required to improve solubility, reduce aggregation, and enhance specific target binding in drug discovery programs.

High-Throughput Cross-Coupling Libraries

Because it is procured with >98% regiopurity at the C5 position, bypassing the messy in-house bromination of unhalogenated precursors, it is perfectly suited for automated, high-throughput Suzuki or Stille cross-coupling platforms [2]. The reliable regiochemistry ensures that library generation is not contaminated by 4-bromo isomers, leading to cleaner screening data.

Advanced Organic Electronic Materials

In the development of specialized organic semiconductors or conducting polymers, the enhanced solubility provided by the branched isopropyl chain improves the processability of the resulting oligomers or polymers [3]. The C5-bromine allows for precise chain extension, while the C2-carboxylic acid can be used for surface anchoring or further derivatization, making it significantly more processable than insoluble unsubstituted analogs.

Application Fit

Application
Selection Property
Validation Focus
Regioselective Suzuki Coupling
C5‑bromo handle with steric shielding from 3‑isopropyl
Cross‑coupling regioselectivity and thermal window
Autophagy‑Modulating Compound Synthesis
Direct precursor to patented isopropyl‑amide intermediates
Route efficiency and step‑count reduction
Drug‑like Property Tuning
Balanced pKa / logP / TPSA profile
SAR by alkyl chain length; permeability assessment
Organic Semiconductor Monomer
Pre‑functionalized 3‑alkylthiophene carboxylic acid
Polymerizability and film‑morphology influence

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

247.95066 g/mol

Monoisotopic Mass

247.95066 g/mol

Heavy Atom Count

12

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